molecular formula C19H17ClN2O3 B6515638 ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 950266-49-6

ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515638
CAS No.: 950266-49-6
M. Wt: 356.8 g/mol
InChI Key: QKDPSRMOIMNPDM-UHFFFAOYSA-N
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Description

“Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate” is a chemical compound that belongs to the class of quinolines . Quinolines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with various reactants, including nucleophiles and electrophiles . The carbon atom of the carbonyl group and the carbon atom of the nitrile function are liable to attack by nucleophiles . In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” can exist in four relatively stable conformations . The 13C NMR spectrum reveals the presence of two typical methylene carbons and carboxyl carbon at 66.32, 70.16 and 169.10 ppm, respectively, together with 21 quinoline and benzene ring carbon signals in the aromatic range of 93.66–154.68 ppm .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and may involve various reactants. One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .


Physical and Chemical Properties Analysis

The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group and ketone . For the target compound, the negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Future Directions

The future directions for “ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate” could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods. Given the importance of quinoline derivatives in medicinal chemistry, this compound could potentially be developed into a drug for various diseases .

Properties

IUPAC Name

ethyl 6-chloro-4-(3-methoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDPSRMOIMNPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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